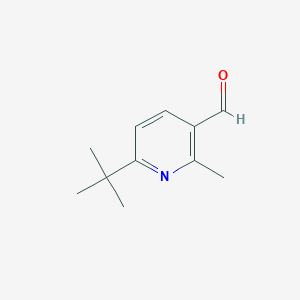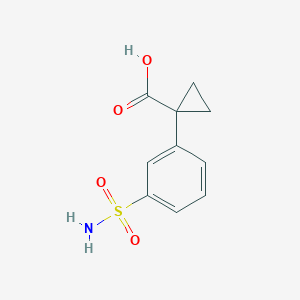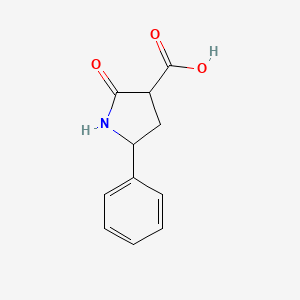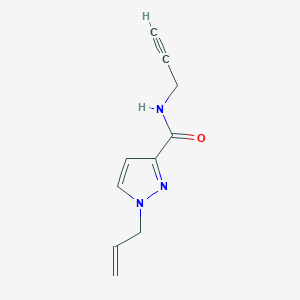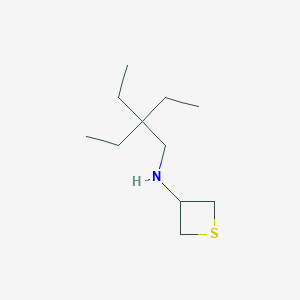
N-(2,2-Diethylbutyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Diethylbutyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a thietane ring attached to an amine group and a 2,2-diethylbutyl substituent.
Preparation Methods
The synthesis of N-(2,2-Diethylbutyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates with amines. This method typically requires the use of sodium sulfide as a reagent and involves heating the reaction mixture to facilitate the formation of the thietane ring . Another method involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds, which can produce thietanes under specific conditions .
Chemical Reactions Analysis
N-(2,2-Diethylbutyl)thietan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions with halogenoalkanes, leading to the formation of secondary and tertiary amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,2-Diethylbutyl)thietan-3-amine has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of sulfur-containing compounds and heterocycles . In biology, it can be used to study the effects of sulfur-containing compounds on biological systems. In medicine, thietane derivatives have shown potential as antiviral and anticancer agents . Additionally, the compound has industrial applications, including its use as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(2,2-Diethylbutyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur-containing thietane ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
N-(2,2-Diethylbutyl)thietan-3-amine can be compared with other thietane derivatives, such as thietanose nucleosides and spirothietanes. These compounds share the common feature of a thietane ring but differ in their substituents and specific chemical properties .
Similar Compounds
- Thietanose nucleosides
- Spirothietanes
- Thiaanalogue thietanose nucleosides
- D-ring-modified thia derivatives of taxoids and docetaxels
Properties
Molecular Formula |
C11H23NS |
|---|---|
Molecular Weight |
201.37 g/mol |
IUPAC Name |
N-(2,2-diethylbutyl)thietan-3-amine |
InChI |
InChI=1S/C11H23NS/c1-4-11(5-2,6-3)9-12-10-7-13-8-10/h10,12H,4-9H2,1-3H3 |
InChI Key |
RLIJYIWMRPPRFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)CNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


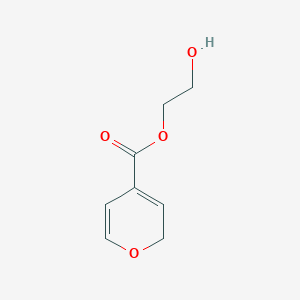
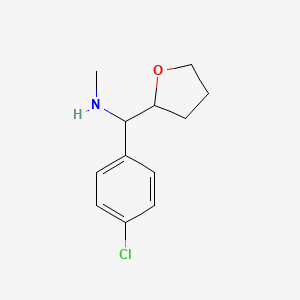
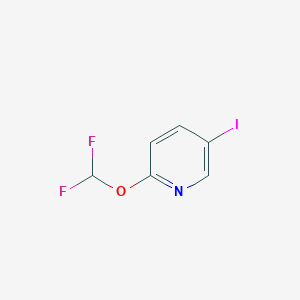
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)
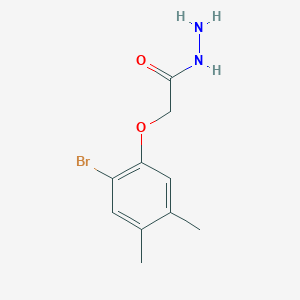
![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)
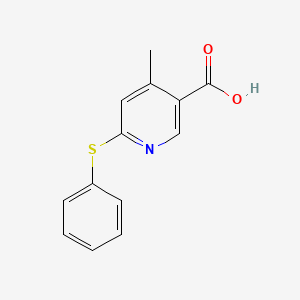
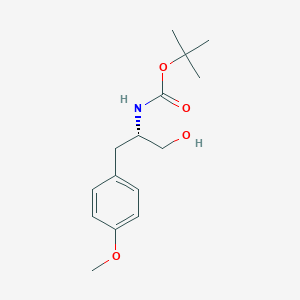
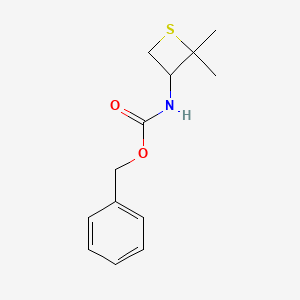
![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
